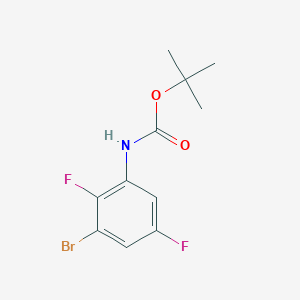![molecular formula C13H22N6O2 B13080516 tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)
tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate: is a complex organic compound with the molecular formula C13H22N6O2 . This compound is notable for its unique tricyclic structure, which includes multiple nitrogen atoms, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as Vilsmeier formylation, reduction with sodium borohydride, and protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols.
Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of carbonyl groups typically yields alcohols, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly those with potential biological activity .
Biology and Medicine: Its unique structure makes it a candidate for drug development, especially in designing molecules that can interact with specific biological targets .
Industry: In the industrial sector, it may be used in the synthesis of advanced materials or as a precursor in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing its biological activity . The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
tert-Butyl carbamate: Another tert-butyl derivative with different functional groups.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Shares the tert-butyl group but has a different core structure.
Uniqueness: What sets tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate apart is its tricyclic structure with multiple nitrogen atoms, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C13H22N6O2 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)18-5-4-9-8(7-18)6-15-11-16-10(14)17-19(9)11/h8-9H,4-7H2,1-3H3,(H3,14,15,16,17) |
InChI Key |
HWXQIMGEGGHNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC(=NN23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)






